2-Oxa-6-azaspiro[3.4]octane-6-carboxamide is a heterocyclic compound characterized by its unique spirocyclic structure. With the molecular formula and a molecular weight of approximately 113.16 g/mol, this compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly as an epidermal growth factor receptor inhibitor.
The compound is classified under the category of spiro compounds, specifically those containing both nitrogen and oxygen in their structure. It is recognized by several identifiers including the CAS number 220290-68-6 and the PubChem CID 53438323. The compound is often synthesized for research purposes and is available from various chemical suppliers .
The synthesis of 2-oxa-6-azaspiro[3.4]octane can be achieved through several methods, with one common approach involving the reaction of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate with trifluoroacetic acid in dichloromethane. The reaction typically requires heating at around 60°C for a duration of two hours, followed by cooling and concentration to yield the desired product .
In industrial settings, large-scale production may utilize controlled chemical reactors to ensure high yield and purity. This process often includes purification steps such as distillation and crystallization .
The molecular structure of 2-oxa-6-azaspiro[3.4]octane features a spirocyclic arrangement where an oxetane ring is fused with a nitrogen-containing ring. The structural formula can be represented as follows:
This notation illustrates the connectivity of atoms within the molecule, highlighting its complex cyclic nature . The compound's structural integrity plays a crucial role in its biological activity.
2-Oxa-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions are typically optimized for temperature and pH to maximize yield and selectivity .
The mechanism of action of 2-oxa-6-azaspiro[3.4]octane primarily involves its interaction with specific biological targets, such as the epidermal growth factor receptor. By inhibiting this receptor, the compound may impede cellular proliferation associated with various cancers or inflammatory diseases. Detailed studies on its pharmacodynamics are necessary to elucidate the precise pathways involved .
The physical properties of 2-oxa-6-azaspiro[3.4]octane include:
These properties are essential for understanding how the compound behaves under different conditions, influencing its applications in scientific research.
2-Oxa-6-azaspiro[3.4]octane has significant potential in medicinal chemistry due to its role in synthesizing derivatives that exhibit inhibitory activities against epidermal growth factor receptors. Such compounds are being explored for their effectiveness in treating various cancers and inflammatory diseases . Additionally, its unique structure makes it a valuable candidate for further research into novel therapeutic agents.
The strategic incorporation of both oxygen and nitrogen heteroatoms within the spiro[3.4]octane system enables versatile bioisosteric replacement opportunities. The 1-oxa moiety serves as a stable surrogate for metabolically labile functionalities while influencing electronic distribution across the spirojunction. Computational analyses reveal that the oxygen atom significantly reduces the basicity of the proximal nitrogen (pKa shift ~2-3 units compared to analogous diazaspiro compounds), rendering the carboxamide derivative more resistant to protonation under physiological conditions [3] [6]. This electronic modulation is critical for enhancing membrane permeability while maintaining aqueous solubility (experimental LogP = 0.33; PSA = 21.26 Ų), properties derived from the parent 2-Oxa-6-azaspiro[3.4]octane scaffold [3]. The spirocyclic constraint further enforces a near-perpendicular orientation between the tetrahydrofuran and pyrrolidine rings, creating distinctive vectorial presentations of the C6-carboxamide group unavailable in planar or monocyclic systems [7].
Table 1: Key Physicochemical Properties of 2-Oxa-6-azaspiro[3.4]octane Core
Property | Value | Measurement Condition | Relevance to Carboxamide Derivative |
---|---|---|---|
Molecular Formula (Core) | C₆H₁₁NO | - | Scaffold for carboxamide functionalization |
Density | 1.08 g/cm³ | 25°C | Indicates compact 3D structure |
Boiling Point | 187.1°C | 760 mmHg | Thermal stability indicator |
Water Solubility | High | Ambient | Favorable for bioavailability |
Partition Coefficient (LogP) | 0.325 | - | Balanced hydrophilicity/lipophilicity |
Polar Surface Area (PSA) | 21.26 Ų | - | Predictive of cell permeability |
Spirocyclic scaffolds impose profound conformational restrictions that minimize entropic penalties upon target binding. Molecular dynamics simulations of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide demonstrate a remarkably rigid spiro junction (rotational barrier > 15 kcal/mol), effectively freezing the carboxamide group in equatorial or axial orientations relative to the pyrrolidine ring depending on N-inversion state [7]. This preorganization creates well-defined pharmacophore geometries:
Advanced computational approaches reveal how the 2-oxa-6-aza spiro architecture generates unique 3D pharmacophore landscapes inaccessible to acyclic or monocyclic systems. Density Functional Theory (DFT) optimizations at the B3LYP/6-31G* level demonstrate:
Table 2: Synthetic Approaches to Functionalized 2-Oxa-6-azaspiro[3.4]octane Derivatives
Synthetic Strategy | Key Intermediate | Functionalization Point | Yield Range | Complexity |
---|---|---|---|---|
Ring Expansion | 6-Boc-2-oxa-6-azaspiro[3.4]octane [2] [5] | N6-position (Boc deprotection) | 45-72% | Moderate |
Cyclopentane Annulation | Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate [8] | C8-position (ester hydrolysis/decarboxylation) | 30-65% | High |
Four-Membered Ring Construction | 2-Oxa-6-azaspiro[3.4]octane [3] [6] | Direct N-functionalization | 60-85% | Low |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6